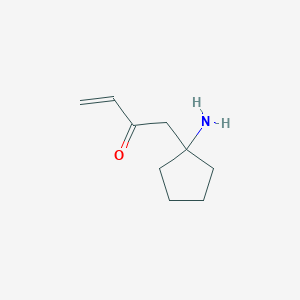

1-(1-Aminocyclopentyl)but-3-en-2-one

Description

1-(1-Aminocyclopentyl)but-3-en-2-one is a cyclopentane-derived compound featuring an amino group at the 1-position of the cyclopentyl ring and a conjugated enone system (but-3-en-2-one). Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol. The amino group enhances solubility in polar solvents and enables hydrogen-bonding interactions, which may influence its biological activity or catalytic behavior .

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-(1-aminocyclopentyl)but-3-en-2-one |

InChI |

InChI=1S/C9H15NO/c1-2-8(11)7-9(10)5-3-4-6-9/h2H,1,3-7,10H2 |

InChI Key |

DTKDIVLMAHGBJM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)CC1(CCCC1)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-Aminocyclopentyl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanone with an appropriate amine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-(1-Aminocyclopentyl)but-3-en-2-one undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

1-(1-Aminocyclopentyl)but-3-en-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopentyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS No. |

|---|---|---|---|---|

| 1-(1-Aminocyclopentyl)but-3-en-2-one (Target) | C₉H₁₃NO | 151.21 | Cyclopentylamine, α,β-unsaturated ketone | Not available |

| 1-(3-Aminocyclopentyl)but-3-en-1-one | C₉H₁₅NO | 153.22 | Cyclopentylamine (3-position), ketone | 1596057-92-9 |

| (1E,3E)-4-[4-(Dimethylamino)phenyl]-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-3-en-2-one | C₂₃H₂₆N₂O | 346.47 | Indolylidene, dimethylaminophenyl, enone | 75513-45-0 |

Key Observations:

Positional Isomerism: The target compound differs from 1-(3-Aminocyclopentyl)but-3-en-1-one () in the position of the amino group (1- vs. 3-cyclopentyl) and the ketone’s location (but-3-en-2-one vs. but-3-en-1-one).

Aromatic vs. Aliphatic Systems: The compound from –2 contains an indolylidene group and a dimethylaminophenyl substituent, which introduce extended conjugation and aromaticity. This contrasts with the aliphatic cyclopentyl group in the target compound, suggesting divergent applications (e.g., photochemical materials vs. small-molecule drug intermediates) .

Biological Activity

1-(1-Aminocyclopentyl)but-3-en-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 1-(1-Aminocyclopentyl)but-3-en-2-one can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₁O |

| Molecular Weight | 125.19 g/mol |

| IUPAC Name | 1-(1-Aminocyclopentyl)but-3-en-2-one |

The compound features a cyclopentane ring substituted with an amino group and a butenone moiety, which is critical for its biological activity.

Research indicates that 1-(1-Aminocyclopentyl)but-3-en-2-one interacts with specific biological targets, primarily through binding to enzyme active sites or receptor sites. For instance, studies have shown its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in cell cycle regulation and transcriptional control . The binding occurs in the ATP-binding cleft, suggesting that it acts as a competitive inhibitor.

Anticancer Properties

One of the most significant areas of research surrounding 1-(1-Aminocyclopentyl)but-3-en-2-one is its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways . The concentration required to achieve a significant apoptotic response was reported to be around , indicating potent activity against specific cancer types.

Neuroprotective Effects

Additionally, there is emerging evidence suggesting neuroprotective effects. In models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress markers and improve neuronal survival rates . These findings position it as a potential candidate for treating conditions like Alzheimer's disease.

Case Studies

Several case studies have highlighted the efficacy of 1-(1-Aminocyclopentyl)but-3-en-2-one:

- Study on Cancer Cell Lines : A study assessed the impact of the compound on various cancer cell lines, revealing that it effectively inhibited proliferation in breast and lung cancer cells while sparing normal cells .

- Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of 1-(1-Aminocyclopentyl)but-3-en-2-one resulted in improved cognitive function and reduced neuronal loss compared to control groups .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 1-(1-Aminocyclopentyl)but-3-en-2-one is crucial for its development as a therapeutic agent. Preliminary studies indicate reasonable absorption rates with favorable distribution characteristics. However, toxicity assessments are ongoing to determine safe dosage ranges for potential clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.